

# disodium phosphonate chemical properties for researchers

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## Compound of Interest

Compound Name: *Disodium phosphonate*

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An In-depth Technical Guide to the Chemical Properties of **Disodium Phosphonate** for Researchers

## Abstract

**Disodium phosphonate** ( $\text{Na}_2\text{HPO}_3$ ), also known as disodium hydrogen phosphite, is an inorganic compound of significant interest in various scientific and industrial fields.<sup>[1][2]</sup> As a salt of phosphonic acid, it serves as a crucial starting material and intermediate in the synthesis of more complex organophosphorus compounds.<sup>[2]</sup> Its unique properties, including high water solubility, strong metal chelation capabilities, and its role as a stable bioisostere for phosphate, make it a valuable molecule in drug development, water treatment, and agriculture.<sup>[1][3][4]</sup> This guide provides a comprehensive overview of the core chemical properties, experimental protocols, and relevant biological mechanisms of **disodium phosphonate** for researchers, scientists, and drug development professionals.

## Chemical Identity and Molecular Structure

**Disodium phosphonate** is an inorganic salt characterized by a central tetrahedral phosphorus atom.<sup>[1][3]</sup> Unlike phosphates, which feature a P-O-C bond, phosphonates are distinguished by a direct and highly stable phosphorus-hydrogen (P-H) bond, which imparts resistance to enzymatic hydrolysis.<sup>[1][2]</sup> The negative charge of the phosphonate group is balanced by two sodium ions.<sup>[1]</sup>

Table 1: Chemical Identifiers for **Disodium Phosphonate**

| Identifier        | Value  |
|-------------------|--|
| Chemical Name     | Disodium phosphonate; Disodium hydrogen phosphite <sup>[5]</sup> |
| CAS Number        | 13708-85-5 <sup>[5]</sup>  |
| Molecular Formula | HNa <sub>2</sub> O <sub>3</sub> P <sup>[5]</sup>                 |
| Molecular Weight  | 125.96 g/mol (anhydrous) <sup>[5]</sup>                          |
| Canonical SMILES  | [O-]P(=O)=O.[Na+].[Na+] <sup>[5]</sup>                           |

| InChIKey | IIRVGTWONXBAW-UHFFFAOYSA-M<sup>[1]</sup> |

## Physicochemical and Crystallographic Properties

**Disodium phosphonate** is typically a white, crystalline solid that is highly soluble in water but insoluble in nonpolar organic solvents like ethanol.<sup>[1][5]</sup> Its high aqueous solubility is a key property for many of its applications.<sup>[1][4]</sup> The compound decomposes at high temperatures before reaching a melting point.<sup>[1][5]</sup>

Table 2: Physicochemical Properties of **Disodium Phosphonate**

| Property         | Value   |
|------------------|---|
| Appearance       | Colorless monoclinic or orthorhombic crystals <sup>[5][6]</sup> |
| Melting Point    | 53°C (decomposes at 200-250°C) <sup>[5]</sup>                   |
| Density          | 2.05 g/cm <sup>3</sup> at 20°C <sup>[5]</sup>                   |
| Water Solubility | 429 g/100 g H <sub>2</sub> O at 20°C <sup>[5]</sup>             |
| pKa              | 6.52 at 20°C <sup>[5]</sup>                                     |

| Vapor Pressure | 0 Pa at 20°C<sup>[5]</sup> |

Crystallographic studies have determined that anhydrous **disodium phosphonate** has a monoclinic crystal structure.[2][6]

Table 3: Crystallographic Data for Anhydrous **Disodium Phosphonate**

| Parameter      | Value                    | Reference |
|----------------|--------------------------|-----------|
| Crystal System | Monoclinic               | [2][6]    |
| Space Group    | P2 <sub>1</sub> /n       | [2][6]    |
| a              | 9.6987(1) Å              | [2][6]    |
| b              | 6.9795(1) Å              | [2][6]    |
| c              | 5.0561(1) Å              | [2][6]    |
| β              | 92.37(1)°                | [2][6]    |
| Volume         | 341.97(1) Å <sup>3</sup> | [2][6]    |

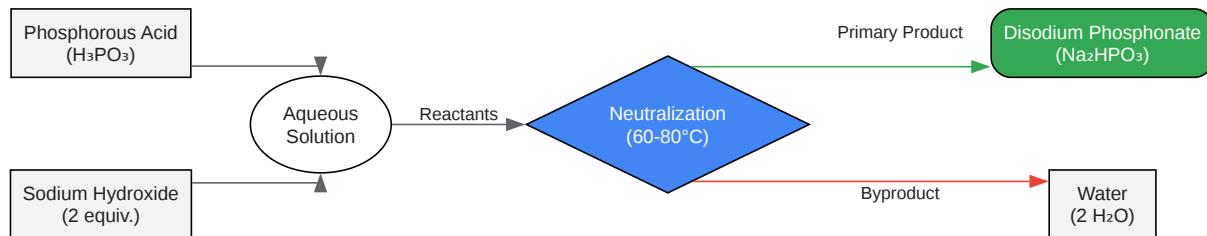
| Z | 4 | [2][6] |

## Chemical Reactivity and Synthesis

**Disodium phosphonate** participates in several important chemical reactions, making it a versatile building block in organophosphorus chemistry.

- Hydrolysis: Under acidic or basic conditions, it can undergo hydrolysis to form phosphonic acid.[1]
- Chelation: The phosphonate group is an effective chelating agent, capable of binding tightly to divalent and trivalent metal ions such as Ca<sup>2+</sup> and Mg<sup>2+</sup>.[1][3][4] This property is fundamental to its use as a scale inhibitor in water treatment.[3][4]
- Michaelis-Arbuzov Reaction: This reaction allows for the alkylation of **disodium phosphonate**, enabling the formation of more complex organophosphorus compounds with C-P bonds.[1][3]

The most common laboratory synthesis involves the neutralization of phosphorous acid ( $\text{H}_3\text{PO}_3$ ) with two equivalents of a sodium base like sodium hydroxide ( $\text{NaOH}$ ).[2]



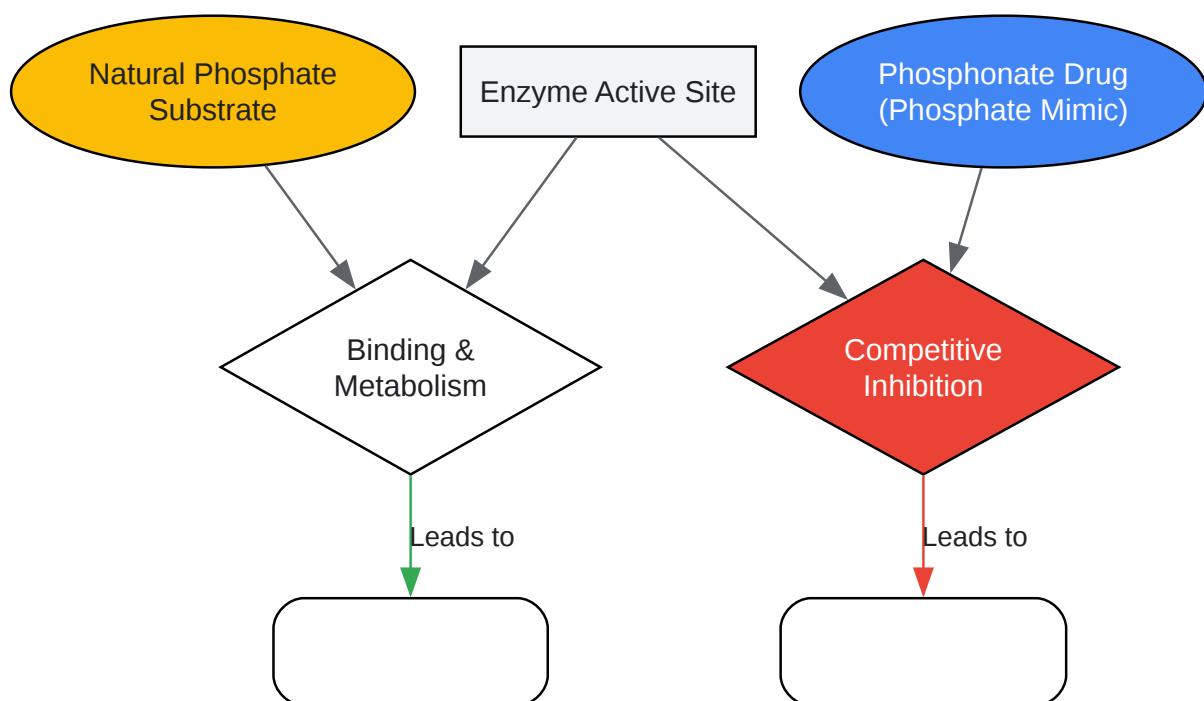
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*Caption: General workflow for the laboratory synthesis of **disodium phosphonate**.*

## Mechanism of Action and Role in Drug Development

In biological systems, the phosphonate group acts as a stable bioisostere of the phosphate group.[3][7][8] While phosphates are susceptible to enzymatic cleavage, the C-P bond in phosphonate-containing molecules is hydrolytically stable. This stability allows phosphonate-based drugs to act as competitive inhibitors of enzymes that process phosphate substrates.[7][8]

This "phosphate mimicry" is a cornerstone of their application in medicinal chemistry, notably in the development of antiviral drugs like Tenofovir, where the phosphonate moiety is crucial for its mechanism of action.[3][9]



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*Caption: Conceptual diagram of phosphonates as phosphate mimics for enzyme inhibition.*

Furthermore, due to their high polarity and negative charge at physiological pH, phosphonates often exhibit poor cell permeability.<sup>[9]</sup> To overcome this, a common strategy in drug development is the use of prodrugs, where the phosphonate group is masked with moieties (like pivaloyloxymethyl, POM) that are cleaved inside the cell to release the active drug.<sup>[7][9]</sup>

## Experimental Protocols

### Synthesis of Disodium Phosphonate (Laboratory Scale)

This protocol is based on the neutralization of phosphorous acid.<sup>[2]</sup>

Materials:

- Phosphorous acid ( $H_3PO_3$ )
- Sodium hydroxide (NaOH) pellets or concentrated solution
- Deionized water

- Reaction vessel with stirring and temperature control
- pH meter

Methodology:

- Prepare a concentrated aqueous solution of phosphorous acid in the reaction vessel.
- Slowly add a stoichiometric amount (2 equivalents) of sodium hydroxide solution to the phosphorous acid solution while stirring continuously. The reaction is exothermic; maintain the temperature between 60-80°C to improve reaction efficiency.[\[1\]](#)[\[2\]](#)
- Monitor the pH of the solution. The reaction is complete when a neutral pH is achieved.
- The resulting solution contains aqueous **disodium phosphonate**. The solid product can be obtained by crystallization, which may involve cooling the solution or evaporating the water under reduced pressure.
- The resulting white crystals should be filtered, washed with a small amount of cold water or ethanol, and dried.

## Quantification of Phosphonates via UV-Persulfate Oxidation

A common method for analyzing phosphonates in aqueous samples involves their conversion to orthophosphate, which can then be measured colorimetrically.[\[10\]](#)[\[11\]](#)

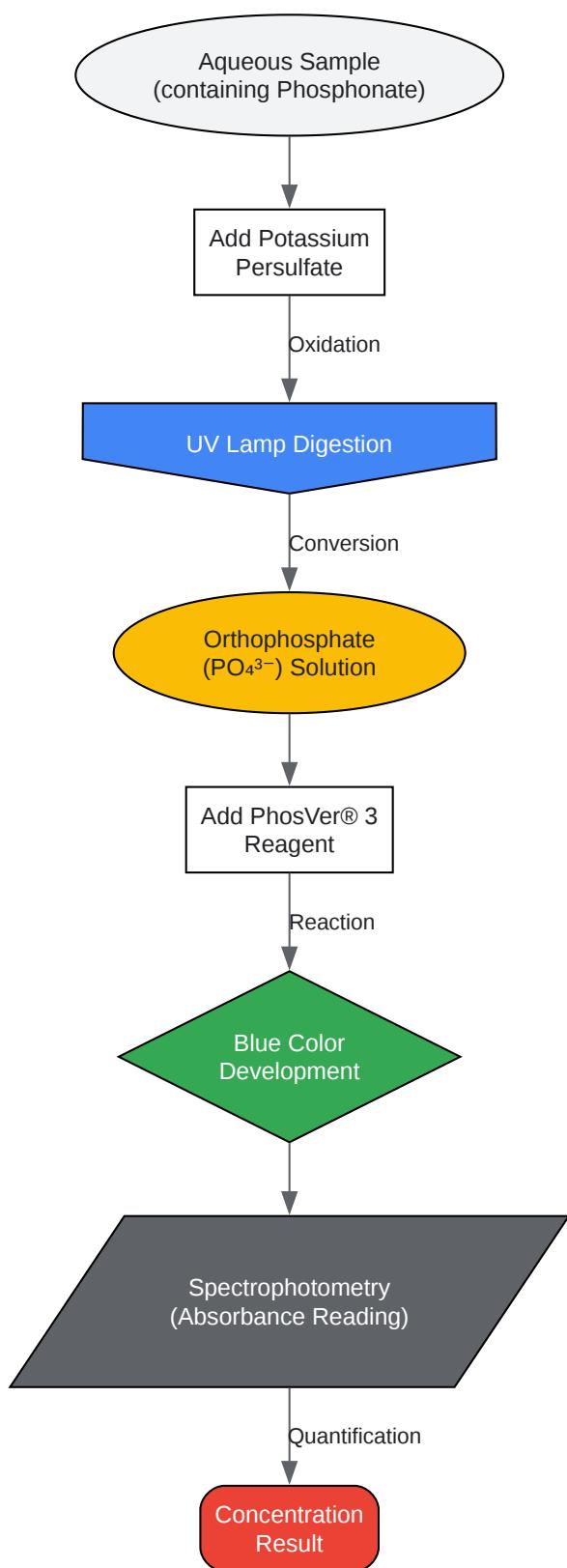
Materials:

- Potassium persulfate
- Sulfuric acid
- Sodium hydroxide
- PhosVer® 3 Phosphate Reagent (or equivalent ascorbic acid/molybdate reagent)
- UV digestion lamp

- Spectrophotometer

Methodology:

- Sample Preparation: Place a known volume of the phosphonate-containing sample into a UV-transparent quartz tube.
- Oxidation: Add potassium persulfate to the sample. The persulfate, when activated by UV light, will oxidize the phosphonate to orthophosphate ( $\text{PO}_4^{3-}$ ).[10][11]
- UV Digestion: Place the sample under a UV lamp and irradiate for the time specified by the equipment manufacturer (typically 1-2 hours) to ensure complete conversion.
- pH Adjustment: After digestion, allow the sample to cool to room temperature. Neutralize the sample to a pH of approximately 7 using sulfuric acid or sodium hydroxide as needed.[10]
- Colorimetric Analysis: Add the PhosVer® 3 reagent to the digested sample. This reagent reacts with orthophosphate to produce a characteristic blue color.[10]
- Measurement: Allow 2-5 minutes for full color development.[10] Measure the absorbance of the blue solution using a spectrophotometer at the appropriate wavelength (typically around 880 nm).
- Quantification: Determine the concentration by comparing the absorbance to a calibration curve prepared with known concentrations of a phosphate standard. Remember to subtract the initial orthophosphate concentration of the sample, determined by running a blank without the UV digestion step.[10]



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*Caption: Experimental workflow for the analysis of phosphonates via oxidation.*

## Safety and Handling

**Disodium phosphonate** is generally considered stable under normal conditions.<sup>[1]</sup> However, researchers should always consult the specific Safety Data Sheet (SDS) before handling. In its solid form, it may cause irritation to the skin, eyes, and respiratory system upon contact or inhalation.<sup>[12][13]</sup> Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.<sup>[13]</sup> If there is a risk of generating dust, respiratory protection may be necessary.<sup>[13]</sup> Store in a dry, well-ventilated area in sealed containers, away from incompatible materials.<sup>[12]</sup>

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